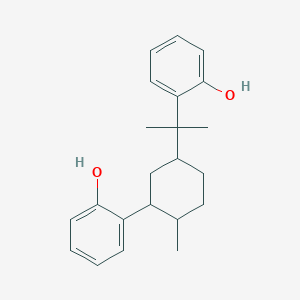![molecular formula C32H28CoN8Na2O10S2 B14431821 disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) CAS No. 75522-91-7](/img/structure/B14431821.png)
disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) is a complex compound that features a combination of organic and inorganic components. This compound is notable for its unique structure, which includes a diazenyl group, a sulfamoylphenolate moiety, and a cobalt ion. The presence of these functional groups and the metal ion endows the compound with distinctive chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
The synthesis of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) typically involves multiple steps, including the formation of the diazenyl group and the coordination of the cobalt ion. The general synthetic route can be summarized as follows:
Formation of the Diazenyl Group: This step involves the reaction of aniline with a suitable oxidizing agent to form the diazenyl intermediate. Common oxidizing agents include sodium nitrite in the presence of an acid.
Introduction of the Sulfamoylphenolate Moiety: The diazenyl intermediate is then reacted with a sulfamoylphenolate derivative under controlled conditions to form the desired organic ligand.
Coordination with Cobalt Ion: The final step involves the coordination of the organic ligand with a cobalt(2+) ion. This is typically achieved by reacting the ligand with a cobalt salt, such as cobalt chloride, in an aqueous or organic solvent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions due to the presence of the cobalt ion and the diazenyl group. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: The phenolate and sulfamoyl groups can participate in nucleophilic substitution reactions. Typical conditions involve the use of nucleophiles such as hydroxide ions or amines.
Coordination Reactions: The cobalt ion can form coordination complexes with other ligands, leading to the formation of new compounds with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: It is studied for its potential as a bioactive molecule, particularly in the context of its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases that involve oxidative stress.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) involves its ability to interact with various molecular targets. The cobalt ion plays a crucial role in mediating electron transfer processes, while the diazenyl and sulfamoylphenolate groups can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity and the generation of reactive oxygen species, which are important in both therapeutic and industrial contexts.
類似化合物との比較
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) can be compared with other similar compounds, such as:
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: This compound also features a diazenyl group and is used in dye production.
Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate: Similar in structure, this compound is used in various industrial applications due to its stability and color properties.
The uniqueness of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) lies in its combination of functional groups and the presence of the cobalt ion, which imparts distinctive chemical and physical properties.
特性
CAS番号 |
75522-91-7 |
|---|---|
分子式 |
C32H28CoN8Na2O10S2 |
分子量 |
853.7 g/mol |
IUPAC名 |
disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.2Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;;/q;;+2;2*+1/p-4/b2*15-10-,20-19?;;; |
InChIキー |
WVMJTILARGYEJA-JARQZRMMSA-J |
異性体SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Na+].[Co+2] |
正規SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


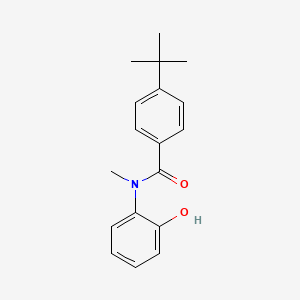
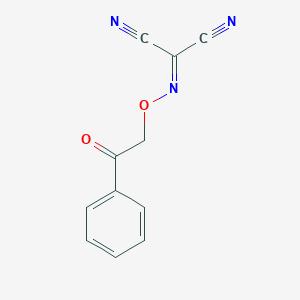
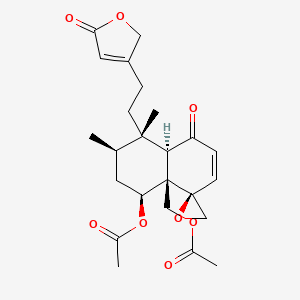
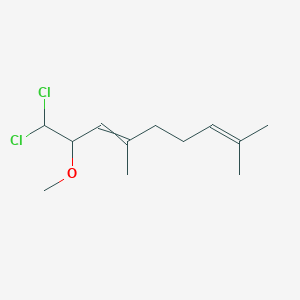

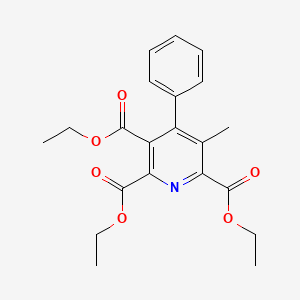
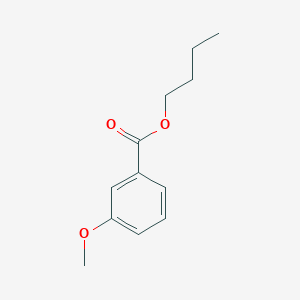


![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
